![molecular formula C15H15N3O4 B2993299 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid CAS No. 2287300-29-0](/img/structure/B2993299.png)
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid
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Overview
Description
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid, also known as CP-690,550, is a synthetic compound that has been developed as a potent inhibitor of the Janus kinase (JAK) family of enzymes. This molecule has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid works by inhibiting the activity of the JAK family of enzymes, which play a critical role in the immune response and inflammation. These enzymes are involved in the signaling pathways that lead to the production of cytokines, which are molecules that play a key role in the inflammatory response. By inhibiting the activity of these enzymes, 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid may be able to reduce inflammation and improve symptoms in patients with inflammatory diseases.
Biochemical and Physiological Effects:
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that play a key role in the inflammatory response. It has also been shown to reduce the activity of immune cells, such as T cells and B cells, which are involved in the immune response. In addition, 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid has been shown to reduce the proliferation of cells that contribute to the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid for lab experiments is its potency as a JAK inhibitor. This makes it a useful tool for studying the role of JAK enzymes in the immune response and inflammation. However, one of the limitations of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid is its specificity for JAK enzymes. It may not be useful for studying other signaling pathways that are involved in the immune response and inflammation.
Future Directions
There are several future directions for research on 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid. One area of research is the development of more specific JAK inhibitors that can target individual JAK enzymes. This may help to reduce the potential side effects of JAK inhibition. Another area of research is the investigation of the role of JAK enzymes in other diseases, such as cancer and neurodegenerative diseases. Finally, there is a need for further clinical trials to determine the safety and efficacy of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 1,2-diaminocyclohexane with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with phenyl isocyanate to form the phenyl carbamate derivative. The phenyl carbamate derivative is then reacted with cyclopropyl isocyanate to form the cyclopropyl carbamate derivative. Finally, the cyclopropyl carbamate derivative is reacted with 1H-imidazole-5-carboxylic acid to form 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid.
Scientific Research Applications
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be a potent inhibitor of the JAK family of enzymes, which play a critical role in the immune response and inflammation. By inhibiting these enzymes, 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid may be able to reduce inflammation and improve symptoms in patients with these diseases.
properties
IUPAC Name |
2-cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(20)11-13(17-12(16-11)10-6-7-10)18-15(21)22-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMJADGOBHAJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(N2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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